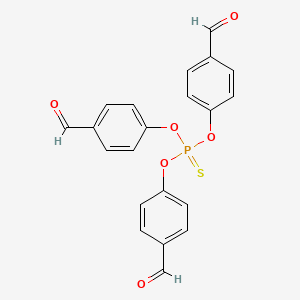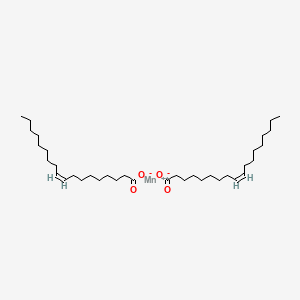
Manganese oleate
Vue d'ensemble
Description
Manganese oleate is a chemical compound with the molecular formula C₃₆H₆₆MnO₄. It is a manganese salt of oleic acid, a fatty acid commonly found in various animal and vegetable fats and oils. This compound is often used in the synthesis of manganese oxide nanoparticles, which have applications in various fields such as catalysis, energy storage, and biomedicine .
Mécanisme D'action
Target of Action
Manganese oleate, also known as manganese dioleate, is primarily used in the synthesis of nanoparticles . The primary targets of this compound are the precursor materials used in the synthesis of these nanoparticles . The compound interacts with these materials, leading to the formation of nanoparticles with specific properties .
Mode of Action
The mode of action of this compound involves the thermal decomposition of the compound in a high-boiling solvent . This process results in the formation of nanoparticles, which can consist of manganese oxide and other metal oxides . The nanoparticles formed have a core-shell structure, with differences in the oxidation state of the metals found between the core and the shell region .
Biochemical Pathways
Manganese is an essential trace element that plays a role in various biochemical pathways . In bacteria, manganese transport and homeostasis are regulated, with functions beyond being a cofactor for enzymes . Manganese influences ecosystem carbon dynamics by mediating biochemical pathways that include photosynthesis .
Pharmacokinetics
The pharmacokinetics of manganese, including this compound, involve its transport mechanisms into the central nervous system . Manganese is known for its good biodegradability, biocompatibility, low toxicity, high spin numbers, and long electron relaxation times, making it a promising alternative for MRI contrast agents .
Result of Action
The result of the action of this compound is the formation of nanoparticles with specific properties . These nanoparticles can be used in various fields, including sensor technology, medical applications (hyperthermia, contrast agent, drug delivery, theranostic applications), and water treatment .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the size of the nanoparticles formed can be influenced by the aging time . Additionally, the presence of other compounds, such as sodium from the surfactant na-oleate, can affect the surface of the particles .
Analyse Biochimique
Biochemical Properties
Manganese oleate interacts with various enzymes, proteins, and other biomolecules. Manganese is a co-factor in many enzymatic reactions, including those involved in photosynthesis, protein synthesis, and lipid metabolism . Oleate, the other component of this compound, has been shown to influence the production of mitochondrial reactive oxygen species, mitochondrial DNA damage, and mitochondrial function .
Cellular Effects
This compound can have profound effects on various types of cells and cellular processes. Manganese is essential for normal cell function, including cell signaling pathways, gene expression, and cellular metabolism . Oleate has been shown to influence cell viability and insulin signaling in skeletal muscle cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. Manganese can readily change its oxidation state in biological systems, playing a crucial role in a broad range of enzyme-catalyzed reactions . Oleate, on the other hand, can influence the activity of enzymes involved in mitochondrial function .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. While specific studies on this compound are limited, research on manganese suggests that it can disrupt both iron-sulfur cluster and heme-enzyme biogenesis by depleting cellular iron levels over time, leading to energy deficiency .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, research on manganese suggests that it is an essential micronutrient for animals, with birds requiring more than mammals . Excessive manganese can lead to toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. Manganese acts as a co-factor in many metabolic processes, including photosynthesis, protein synthesis, and lipid metabolism . Oleate can influence the activity of enzymes involved in mitochondrial function .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Manganese transport in plants involves several transporter families, including NRAMP, YSL, ZIP, CAX, CCX, CDF/MTP, P-type ATPases, and VIT . Oleate transport and distribution within cells are less well understood.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. Manganese is found in various subcellular compartments, including the mitochondria and chloroplasts, where it plays crucial roles in energy production and photosynthesis, respectively . The subcellular localization of oleate and its effects on cellular function are less well understood.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Manganese oleate can be synthesized through an exchange chemical reaction between manganese(II) chloride and sodium oleate. The reaction typically involves dissolving manganese(II) chloride and sodium oleate in a suitable solvent, followed by heating the mixture to facilitate the exchange reaction. The resulting this compound can then be isolated and purified .
Another method involves the thermal decomposition of this compound in a high boiling solvent. This method is often used to produce manganese oxide nanoparticles. The decomposition process requires precise control of temperature and reaction time to achieve the desired particle size and properties .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the exchange reaction method. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality. The this compound produced is then used as a precursor for various applications, including the synthesis of manganese oxide nanoparticles .
Analyse Des Réactions Chimiques
Types of Reactions
Manganese oleate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using hydrogen peroxide (H₂O₂) in basic solutions to form manganese dioxide (MnO₂).
Reduction: this compound can be reduced using suitable reducing agents, although specific details on reduction reactions are less commonly reported.
Substitution: this compound can undergo substitution reactions with various halogens to form manganese halides.
Major Products Formed
The major products formed from these reactions include manganese dioxide (MnO₂) from oxidation reactions and manganese halides (e.g., MnCl₂) from substitution reactions .
Applications De Recherche Scientifique
Manganese oleate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some notable applications include:
Nanoparticle Synthesis: this compound is commonly used as a precursor for the synthesis of manganese oxide nanoparticles.
Magnetic Resonance Imaging (MRI): Manganese oxide nanoparticles synthesized from this compound are used as contrast agents in MRI for preclinical research.
Drug Delivery: Manganese oxide nanoparticles can be functionalized with therapeutic agents for targeted drug delivery.
Catalysis: this compound-derived nanoparticles are used as catalysts in various chemical reactions, including the epoxidation of vegetable oils.
Comparaison Avec Des Composés Similaires
Manganese oleate can be compared with other metal oleates, such as iron oleate and cobalt oleate. While all these compounds are used as precursors for nanoparticle synthesis, this compound is unique in its ability to produce manganese oxide nanoparticles with specific magnetic and catalytic properties . Similar compounds include:
Iron Oleate: Used for the synthesis of iron oxide nanoparticles, which have applications in magnetic storage and biomedical imaging.
Cobalt Oleate: Used for the synthesis of cobalt oxide nanoparticles, which are used in catalysis and energy storage.
Propriétés
IUPAC Name |
manganese(2+);(Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H34O2.Mn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*10-9-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXLRVFDLJOZJC-CVBJKYQLSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H66MnO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501014843 | |
| Record name | Manganese dioleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501014843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
617.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23250-73-9 | |
| Record name | Manganese oleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023250739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Octadecenoic acid (9Z)-, manganese(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Manganese dioleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501014843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese dioleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.370 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MANGANESE OLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X55694649 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


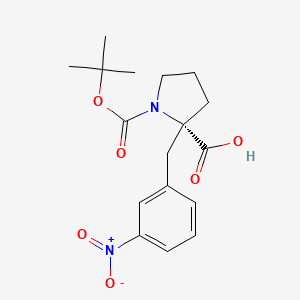
![[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B1609595.png)
![4-Isocyanato-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1609596.png)


![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B1609599.png)
![1,2-Ethanediamine, N-[2-(4-pyridinyl)ethyl]-](/img/structure/B1609600.png)
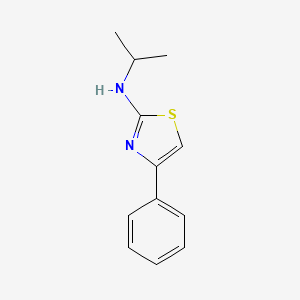

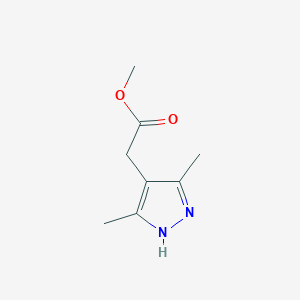
![4-[3-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole](/img/structure/B1609612.png)
